molecular formula C11H10F3NO B7977323 4-Isopropoxy-3-(trifluoromethyl)benzonitrile

4-Isopropoxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B7977323
M. Wt: 229.20 g/mol
InChI Key: RNCVVXUSWKAGEL-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-(trifluoromethyl)benzonitrile (CAS: 1035217-13-0) is an organic fluorine compound with the molecular formula C₁₁H₁₀F₃NO and a molar mass of 229.2 g/mol. The compound features a benzonitrile backbone substituted with an isopropoxy group (-OCH(CH₃)₂) at the para (4th) position and a trifluoromethyl (-CF₃) group at the meta (3rd) position . Its structure combines electron-withdrawing groups (cyano and trifluoromethyl) with a bulky isopropoxy moiety, influencing its physicochemical properties, such as lipophilicity and stability.

Properties

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCVVXUSWKAGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The isopropoxy and trifluoromethyl groups can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

4-Isopropoxy-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group enhances metabolic stability and lipophilicity across all compounds . Halogenated Derivatives: The iodo substituent in 4-Iodo-2-CF₃-benzonitrile introduces heavy-atom effects, useful in radiopharmaceuticals but requires careful handling due to light sensitivity .

Research Findings

  • Synthetic Accessibility :

    • The pyridyl derivative (4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile) is commercially available at >95% purity, priced at ¥66,900/g, reflecting its niche applications .
    • 4-Nitro-3-CF₃-benzonitrile’s production capacity is forecasted to grow, driven by demand in emerging markets .
  • Biological Evaluations :

    • The triazole-containing compound demonstrated 90% efficacy against Botrytis cinerea in crop protection trials, outperforming analogs without the triazole moiety .
    • Metaflumizone’s metabolite showed moderate environmental persistence, with a half-life of 30 days in soil, raising concerns about bioaccumulation .

Biological Activity

4-Isopropoxy-3-(trifluoromethyl)benzonitrile is a synthetic organic compound notable for its unique structural features, including an isopropoxy group and a trifluoromethyl group attached to a benzonitrile framework. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and material science.

The molecular formula of this compound is C12H12F3NO. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical attributes for biological activity. These features may influence the compound's reactivity and selectivity in various biological systems.

Biological Activity Overview

Research indicates that this compound serves as a precursor for synthesizing biologically active compounds. Its structural characteristics allow it to interact with various biological targets, potentially leading to therapeutic applications.

Potential Applications

  • Medicinal Chemistry : The compound can be utilized as a building block in the synthesis of novel pharmacologically active agents.
  • Ion Channel Modulation : The compound's structural analogs have been investigated for their ability to modulate ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in fluid transport across epithelial cells .

Case Studies and Experimental Data

  • Ion Channel Modulation : A study focused on small molecules that modulate CFTR activity identified several compounds through high-throughput screening. While specific data on this compound was not detailed, its analogs demonstrated significant effects on CFTR-mediated ion flux, suggesting that similar compounds could exhibit comparable biological activities .
  • Antiviral Activity : Related compounds have shown promise as antiviral agents. For instance, certain benzonitriles have been reported to exhibit inhibitory effects against various viruses, indicating that this compound may possess similar antiviral properties .

Comparative Analysis of Biological Activities

To illustrate the potential biological activity of this compound compared to other related compounds, the following table summarizes key findings from relevant studies:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundIon Channel ModulationTBD
Analog A (e.g., GLPG1837)CFTR Potentiator64 ± 25
Analog B (e.g., Ivacaftor)CFTR Potentiator136 ± 60
Related Benzonitrile CompoundAntiviral ActivityTBD

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